(4-Methylpiperazin-1-yl)(5-phenylisoxazol-3-yl)methanone
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Description
(4-Methylpiperazin-1-yl)(5-phenylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C15H17N3O2 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
The exact mass of the compound 1-methyl-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine is 271.132076794 g/mol and the complexity rating of the compound is 336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Future Directions
The future directions for research on “1-methyl-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Given the significance of isoxazole derivatives in drug discovery , there may be interest in investigating the biological activities of this compound and its potential as a therapeutic agent.
Mechanism of Action
Mode of Action
Compounds containing the isoxazole moiety are known to bind to their biological targets based on their chemical diversity .
Biochemical Pathways
It’s known that isoxazole-containing compounds can influence a variety of biochemical pathways due to their diverse chemical structures .
Pharmacokinetics
The compound’s molecular weight is 28534096 , which is within the optimal range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.
Result of Action
Isoxazole-containing compounds are known to have significant biological interests , suggesting that they may have diverse effects at the molecular and cellular levels.
Action Environment
The compound’s physical properties such as melting point, boiling point, and density may be influenced by environmental conditions, which could in turn affect its action and stability.
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-17-7-9-18(10-8-17)15(19)13-11-14(20-16-13)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBRWJDHUDHKOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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